Tcp (antiseptic)

Description

BenchChem offers high-quality Tcp (antiseptic) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tcp (antiseptic) including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS |

80186-96-5 |

|---|---|

Formule moléculaire |

C13H12Cl2I2O4 |

Poids moléculaire |

556.94 g/mol |

Nom IUPAC |

2-hydroxybenzoic acid;molecular chlorine;molecular iodine;phenol |

InChI |

InChI=1S/C7H6O3.C6H6O.Cl2.I2/c8-6-4-2-1-3-5(6)7(9)10;7-6-4-2-1-3-5-6;2*1-2/h1-4,8H,(H,9,10);1-5,7H;; |

Clé InChI |

SCPACKQTGZXYBY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)O.C1=CC=C(C(=C1)C(=O)O)O.ClCl.II |

SMILES canonique |

C1=CC=C(C=C1)O.C1=CC=C(C(=C1)C(=O)O)O.ClCl.II |

Autres numéros CAS |

80186-96-5 |

Synonymes |

TCP (antiseptic) |

Origine du produit |

United States |

Foundational & Exploratory

The Obscure Identity of Trichlorophenylmethyliodosalicyl: A Historical and Chemical Investigation

For the attention of: Researchers, Scientists, and Drug Development Professionals

An in-depth review of chemical and historical literature reveals that "trichlorophenylmethyliodosalicyl" is not a distinct, characterizable chemical compound with defined physicochemical properties. Rather, it is the historical name for the original active ingredient of the well-known antiseptic liquid, TCP, which was first introduced in 1918.[1][2][3] This name is the origin of the "TCP" brand.[1][2]

Crucially for modern chemical analysis, this named ingredient was replaced in the 1950s with a mixture of phenol (B47542) and halogenated phenols.[2][4][5][6] Consequently, TCP antiseptic products have not contained "trichlorophenylmethyliodosalicyl" for over 70 years.[4]

A Name Shrouded in Mystery

Chemical databases and historical records do not contain a defined chemical structure for trichlorophenylmethyliodosalicyl. The name itself is not a modern, systematic IUPAC name and appears to be a descriptive amalgamation of the components used in the original formulation.[4] Historical analysis of early TCP formulations indicates they were a complex mixture of ingredients, including:

-

Chlorine

-

Iodine

-

Bromine

-

Phenol

-

Salicylic (B10762653) acid[1][4]

One historical text from 1942 suggests that such lengthy and ambiguous chemical names were sometimes used on medical preparations to avoid a medicine tax by giving the appearance of disclosing a formula without defining a specific substance.[7] The original manufacturer's archives reportedly contain no records detailing the precise nature of the molecule.[4]

The PubChem database entry for "Tcp (antiseptic)" reflects this reality, listing it as a mixture with the component compounds being salicylic acid, phenol, chlorine, and iodine.[8]

Implications for Physicochemical Analysis

Given that "trichlorophenylmethyliodosalicyl" does not exist as a single, isolatable compound, it is not possible to provide a technical guide on its core physicochemical properties. Key quantitative data, such as melting point, boiling point, pKa, and solubility, cannot be determined as they are properties of pure substances.

Similarly, standardized experimental protocols for its analysis cannot be detailed. Any analysis would have to target the individual components of the historical mixture. The biological activity and any potential signaling pathways would also be attributable to the combined action of the active ingredients in the original mixture, primarily phenol and its halogenated derivatives, rather than a single entity.[1] Phenol, for instance, exerts its antiseptic effect by disrupting the bacterial cell membrane.[1]

From Historical Formulation to Modern Antiseptic

The evolution of the TCP formulation highlights a common progression in pharmaceutical history, moving from complex, sometimes ill-defined mixtures to formulations with well-characterized active ingredients. The modern formulation of TCP liquid is a dilute solution of phenol and halogenated phenols, with stated concentrations of active ingredients.[3][4]

Summary Table of TCP Formulations

| Time Period | Primary Active Ingredient(s) |

| 1918 - c. 1950s | "Trichlorophenylmethyliodosalicyl" (A complex mixture of chlorine, iodine, bromine, phenol, and salicylic acid).[1][2][4] |

| c. 1950s - Present | A mixture of phenol and halogenated phenols.[2][3][4] |

Logical Relationship of Historical TCP Components

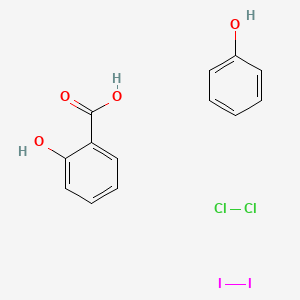

The following diagram illustrates the conceptual relationship between the historical name and its likely constituent parts, emphasizing that it was a formulation rather than a single molecule.

Caption: Conceptual diagram of the components of the original TCP formulation.

References

- 1. Tcp (antiseptic) (80186-96-5) for sale [vulcanchem.com]

- 2. TCP (antiseptic) - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. TCP_(antiseptic) [bionity.com]

- 6. TCP_(antiseptic) [chemeurope.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Tcp (antiseptic) | C13H12Cl2I2O4 | CID 196549 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Characterization of Halogenated Phenols for Antiseptic Use

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and antiseptic mechanisms of four key halogenated phenols: Chloroxylenol, Dichlorophen (B75788), Triclosan (B1682465), and Hexachlorophene (B1673135). The information presented herein is intended to serve as a valuable resource for professionals engaged in the research and development of antiseptic agents.

Introduction to Halogenated Phenols as Antiseptics

Halogenated phenols have long been a cornerstone in the field of antiseptics and disinfectants. The introduction of halogen atoms into the phenolic ring enhances their antimicrobial activity. These compounds exert their effects through various mechanisms, primarily by disrupting microbial cell membranes and inhibiting essential enzymatic pathways. This guide delves into the specifics of their preparation, the analytical techniques used to confirm their identity and purity, and the current understanding of their modes of action.

Synthesis of Halogenated Phenols

The synthesis of these compounds typically involves electrophilic aromatic substitution reactions on a phenol (B47542) or cresol (B1669610) backbone. The choice of starting materials, catalysts, and reaction conditions is crucial in achieving high yields and purity.

Synthesis of Chloroxylenol (4-chloro-3,5-dimethylphenol)

Chloroxylenol is synthesized by the chlorination of 3,5-dimethylphenol (B42653). A common laboratory-scale method utilizes sulfuryl chloride as the chlorinating agent.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, a solution of 3,5-dimethylphenol (1.0 equivalent) in a suitable solvent such as dichloromethane (B109758) or carbon tetrachloride is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Chlorination: Sulfuryl chloride (1.0-1.1 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is exothermic, and the temperature should be monitored and controlled, if necessary, with an ice bath.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is washed with water, a saturated solution of sodium bicarbonate, and finally with brine. The organic layer is then dried over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. Purification is achieved by recrystallization from a suitable solvent system, such as ethanol (B145695)/water or hexanes, to afford pure chloroxylenol as a white crystalline solid.[1]

Synthesis of Dichlorophen (2,2'-methylenebis(4-chlorophenol))

Dichlorophen is synthesized by the condensation of 4-chlorophenol (B41353) with formaldehyde (B43269) in the presence of an acid catalyst.[2]

Experimental Protocol:

-

Reaction Setup: 4-chlorophenol (2.0 equivalents) is dissolved in a suitable solvent, and a catalytic amount of a strong acid, such as sulfuric acid, is added. The mixture is heated in a round-bottom flask equipped with a reflux condenser and a stirrer.

-

Condensation: An aqueous solution of formaldehyde (1.0 equivalent) is added portion-wise to the heated reaction mixture.

-

Reaction Conditions: The reaction is typically refluxed for several hours to ensure complete condensation.[3]

-

Work-up: After cooling, the reaction mixture is diluted with water, leading to the precipitation of the crude product. The solid is collected by filtration and washed thoroughly with water to remove any unreacted starting materials and catalyst.

-

Purification: The crude dichlorophen is purified by recrystallization from a solvent such as toluene (B28343) or ethanol to yield a white to off-white crystalline powder.[3][4]

Synthesis of Triclosan (5-chloro-2-(2,4-dichlorophenoxy)phenol)

Triclosan synthesis is a multi-step process, often involving a Williamson ether synthesis followed by other transformations. One common route starts with 2,5-dichloronitrobenzene and 2,4-dichlorophenol (B122985).[5][6]

Experimental Protocol:

-

Etherification: 2,5-dichloronitrobenzene (1.0 equivalent) and 2,4-dichlorophenol (1.0 equivalent) are reacted in the presence of a base, such as potassium carbonate or sodium hydroxide, in a high-boiling polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the nucleophilic aromatic substitution.

-

Reduction: The resulting nitro-diphenyl ether is then reduced to the corresponding amine. This can be achieved using various reducing agents, such as catalytic hydrogenation with a nickel or palladium catalyst, or with a metal/acid combination like tin and hydrochloric acid.

-

Diazotization: The amino-diphenyl ether is diazotized using sodium nitrite (B80452) in the presence of a strong acid like sulfuric acid at low temperatures (0-5 °C).

-

Hydrolysis: The diazonium salt is then hydrolyzed by heating in an aqueous acidic solution to yield the hydroxyl group, thus forming triclosan.

-

Purification: The crude triclosan is isolated and purified by extraction and subsequent recrystallization from a suitable solvent to obtain a white crystalline solid.[5]

Synthesis of Hexachlorophene (2,2'-methylenebis(3,4,6-trichlorophenol))

Hexachlorophene is synthesized through the condensation of 2,4,5-trichlorophenol (B144370) with formaldehyde, catalyzed by a strong acid.[7]

Experimental Protocol:

-

Reaction Setup: 2,4,5-trichlorophenol (2.0 equivalents) is melted or dissolved in a minimal amount of a suitable solvent.

-

Condensation: Formaldehyde (1.0 equivalent), often in the form of paraformaldehyde, is added to the trichlorophenol. A strong acid catalyst, such as concentrated sulfuric acid, is then carefully added. The reaction is exothermic and requires careful temperature control.

-

Reaction Conditions: The reaction mixture is stirred at a controlled temperature until the reaction is complete, which can be monitored by TLC or HPLC.

-

Work-up: The reaction mixture is then poured into cold water to precipitate the crude hexachlorophene. The solid is collected by filtration and washed extensively with water.

-

Purification: The crude product is purified by recrystallization from a solvent like toluene or xylene to yield hexachlorophene as a white crystalline powder.

Characterization of Halogenated Phenols

The identity and purity of the synthesized halogenated phenols are confirmed using a combination of spectroscopic techniques.

Data Presentation

The following tables summarize the key physical and spectroscopic data for the four halogenated phenols.

Table 1: Physical Properties of Halogenated Phenols

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance |

| Chloroxylenol | C₈H₉ClO | 156.61 | 114-116 | White crystalline solid |

| Dichlorophen | C₁₃H₁₀Cl₂O₂ | 269.12 | 177-178 | White to light pink powder[8] |

| Triclosan | C₁₂H₇Cl₃O₂ | 289.54 | 55-57 | White crystalline solid[9] |

| Hexachlorophene | C₁₃H₆Cl₆O₂ | 406.90 | 164-167 | White crystalline powder |

Table 2: Spectroscopic Data for Halogenated Phenols

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) | Mass Spectrum (m/z) |

| Chloroxylenol | 2.21 (s, 6H, CH₃), 4.85 (s, 1H, OH), 6.65 (s, 2H, Ar-H) | 20.5 (CH₃), 125.0 (C-Cl), 127.5 (Ar-CH), 137.0 (Ar-C), 151.0 (C-OH) | ~3300 (O-H stretch, broad), ~2950 (C-H stretch), ~1600, 1480 (C=C stretch), ~1200 (C-O stretch), ~800 (C-Cl stretch) | 156 (M⁺), 141, 121 |

| Dichlorophen | 3.81 (s, 2H, CH₂), 5.0 (s, 2H, OH), 6.55 (m, 2H, Ar-H), 6.91 (m, 4H, Ar-H)[3] | 19.9 (CH₂), 117.6 (Ar-CH), 126.9 (C-Cl), 127.8 (Ar-CH), 131.6 (Ar-C), 155.3 (C-OH)[3] | 3502 (O-H stretch), 1012, 668 (C-H bend, aromatic)[3] | 268 (M⁺)[3] |

| Triclosan | 5.66 (s, 1H, OH), 6.79 (d, 1H), 6.94 (d, 1H), 7.08 (dd, 1H), 7.17 (d, 1H), 7.42 (d, 1H)[10] | 116.6, 119.9, 121.5, 122.3, 125.7, 127.8, 129.0, 130.3, 142.2, 145.8, 150.1, 152.0[10] | ~3400 (O-H stretch, broad), ~1600, 1470 (C=C stretch), ~1240 (C-O-C stretch), ~800 (C-Cl stretch)[11] | 288 (M⁺), 290, 292 (isotope peaks), 218, 140[12] |

| Hexachlorophene | 4.10 (s, 2H, CH₂), 7.45 (s, 2H, Ar-H), 9.8 (br s, 2H, OH) | 35.5 (CH₂), 118.9, 120.2, 125.5, 129.8, 130.5, 147.8 | ~3400 (O-H stretch, broad), ~2900 (C-H stretch), ~1600, 1450 (C=C stretch), ~1200 (C-O stretch), ~800 (C-Cl stretch)[13] | 404 (M⁺), 406, 408, 410 (isotope peaks), 203, 205, 207[14] |

Note: NMR data is typically recorded in CDCl₃ or DMSO-d₆ and chemical shifts are reported relative to TMS. IR data is for KBr pellets or Nujol mulls. Mass spectra are typically obtained by electron ionization (EI).

Antiseptic Mechanisms of Action

Halogenated phenols primarily act by disrupting the cell membrane and inactivating essential enzymes. However, the specificity and primary mode of action can vary between compounds.

Chloroxylenol, Dichlorophen, and Hexachlorophene: Membrane Disruption and Enzyme Inhibition

These three compounds share a general mechanism of action that involves the disruption of the microbial cell membrane.[7][15] Their lipophilic nature allows them to intercalate into the lipid bilayer, leading to a loss of membrane integrity and leakage of intracellular components.[16] This disruption also affects membrane-bound enzymes crucial for cellular processes like respiration and transport.[13] At higher concentrations, they can cause coagulation of cytoplasmic proteins, leading to rapid cell death.[17]

Triclosan: Inhibition of Fatty Acid Synthesis

While triclosan also exhibits membrane-disrupting properties at high concentrations, its primary and more specific mode of action at lower, bacteriostatic concentrations is the inhibition of a key enzyme in the bacterial fatty acid synthesis pathway.[18] Triclosan specifically targets and inhibits the enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene.[18] This enzyme is crucial for the elongation of fatty acid chains, which are essential components of bacterial cell membranes. By inhibiting FabI, triclosan effectively halts the production of these vital building blocks, leading to the cessation of bacterial growth.[19]

Conclusion

This guide has provided detailed methodologies for the synthesis of four important halogenated phenol antiseptics, along with a comprehensive summary of their characterization data. The elucidation of their antiseptic mechanisms, from broad-spectrum membrane disruption to specific enzyme inhibition, underscores the chemical features that make them effective antimicrobial agents. This information serves as a foundational resource for further research, development, and optimization of antiseptic compounds for a variety of applications.

References

- 1. researchgate.net [researchgate.net]

- 2. US4127735A - Preparation of dichlorophene - Google Patents [patents.google.com]

- 3. Dichlorophen synthesis - chemicalbook [chemicalbook.com]

- 4. DE2551498B1 - METHOD FOR THE PRODUCTION OF DICHLOROPHENS - Google Patents [patents.google.com]

- 5. CN1629117A - Process for preparing broad spectrum antimicrobial triclosan - Google Patents [patents.google.com]

- 6. CN101006776A - A method for preparing broad spectrum antimicrobial triclosan - Google Patents [patents.google.com]

- 7. What is Hexachlorophene used for? [synapse.patsnap.com]

- 8. Dichlorophen | C13H10Cl2O2 | CID 3037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Triclosan - Wikipedia [en.wikipedia.org]

- 10. ars.usda.gov [ars.usda.gov]

- 11. Triclosan(3380-34-5) IR Spectrum [chemicalbook.com]

- 12. Triclosan [webbook.nist.gov]

- 13. Hexachlorophene | C13H6Cl6O2 | CID 3598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 16. What is the mechanism of Hexachlorophene? [synapse.patsnap.com]

- 17. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]

- 19. academic.oup.com [academic.oup.com]

The Antimicrobial Gauntlet: A Technical Guide to the Action of Phenol and Halogenated Phenol Mixtures

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenolic compounds have long been a cornerstone of antimicrobial strategies. Their efficacy is significantly amplified through halogenation and the use of synergistic mixtures. This technical guide provides an in-depth exploration of the antimicrobial mechanisms of action of phenol (B47542), halogenated phenols, and their combinations. We delve into the molecular interactions that lead to microbial cell death, present quantitative data on their activity, and provide detailed protocols for key experimental assays. Furthermore, this guide visualizes complex cellular pathways and experimental workflows to facilitate a deeper understanding of these potent antimicrobial agents.

Core Antimicrobial Mechanisms

The antimicrobial activity of phenol and its halogenated derivatives is multifactorial, primarily targeting fundamental cellular structures and processes. The core mechanisms can be broadly categorized as follows:

-

Membrane Disruption: Phenolic compounds readily partition into the lipid bilayer of microbial cell membranes. This insertion disrupts the membrane's structural integrity and fluidity. The hydroxyl group of the phenol is believed to form hydrogen bonds with phospholipids (B1166683) and proteins within the membrane, leading to a loss of its selective permeability. This disruption results in the leakage of essential intracellular components, such as potassium ions (K+), ATP, nucleic acids, and proteins, ultimately leading to cell lysis.[1] Halogenation of the phenolic ring increases the lipophilicity of the compound, enhancing its ability to penetrate the lipid-rich cell membrane and amplifying its disruptive effects.[2]

-

Protein Denaturation: Phenols and halogenated phenols are potent protein denaturants.[3][4] They interact with the functional groups of amino acids, particularly sulfhydryl groups, disrupting the tertiary and quaternary structures of proteins.[4] This leads to the inactivation of a wide range of enzymes and structural proteins that are vital for cellular function, including those involved in metabolism, cell wall synthesis, and DNA replication.[5]

-

Enzyme Inhibition: Beyond general protein denaturation, these compounds can specifically inhibit the activity of key microbial enzymes. For instance, the halogenated phenol triclosan (B1682465) is a well-known inhibitor of enoyl-acyl carrier protein reductase (FabI), an essential enzyme in bacterial fatty acid synthesis.[6] This targeted inhibition disrupts the production of vital membrane components, further contributing to cell death.

-

Interference with Cellular Bioenergetics: By disrupting the cell membrane, phenolic compounds dissipate the proton motive force, which is crucial for ATP synthesis and active transport of nutrients. This interference with cellular bioenergetics effectively starves the microbial cell of energy, leading to a cessation of essential metabolic processes.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of phenol and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize representative MIC values for phenol and various halogenated phenols against common bacterial strains.

Table 1: Minimum Inhibitory Concentrations (MIC) of Phenol and Halogenated Phenols against various bacteria.

| Compound | Organism | MIC (µg/mL) | Reference |

| Phenol | Escherichia coli | 5000 | [7] |

| Phenol | Staphylococcus aureus | 2500 | [7] |

| p-Chlorophenol | Escherichia coli | 400 | [8] |

| p-Chlorophenol | Staphylococcus aureus | 200 | [8] |

| 2,4-Dichlorophenol | Escherichia coli | 50 | [8] |

| 2,4-Dichlorophenol | Staphylococcus aureus | 25 | [8] |

| 2,4,6-Trichlorophenol | Escherichia coli | 10 | [8] |

| 2,4,6-Trichlorophenol | Staphylococcus aureus | 5 | [8] |

| Chloroxylenol | Staphylococcus aureus | 100 | [4] |

| Chloroxylenol | Pseudomonas aeruginosa | 800 | [4] |

| Triclosan | Escherichia coli | 0.1 | [9] |

| Triclosan | Staphylococcus aureus | 0.015 | [9] |

| 2,4,6-Triiodophenol (B146134) | Staphylococcus aureus | 5 | [10] |

Table 2: Synergistic Antimicrobial Activity of Phenolic Mixtures.

| Mixture | Organism | Effect | Reference |

| Triclosan and 2-Phenylphenol (B1666276) | Pseudomonas aeruginosa | Synergistic | [9][11] |

| Triclosan and 2-Phenylphenol | Candida albicans | Synergistic | [9] |

| Grape Pomace Extract (rich in phenolics) + various antibiotics | Staphylococcus aureus | Synergistic | [12][13] |

| Grape Pomace Extract (rich in phenolics) + various antibiotics | Escherichia coli | Synergistic | [12][13] |

Impact on Bacterial Signaling Pathways: The Agr System

Recent studies have revealed that halogenated phenols can also interfere with bacterial communication systems, known as quorum sensing. In Staphylococcus aureus, a significant human pathogen, the accessory gene regulator (agr) system controls the expression of a wide array of virulence factors in a cell-density-dependent manner.[14][15] The halogenated phenol 2,4,6-triiodophenol has been shown to significantly repress the expression of RNAIII, the key effector molecule of the agr system.[10] By downregulating RNAIII, this compound can effectively switch off the production of toxins and other virulence factors, thereby attenuating the pathogenicity of the bacteria.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the antimicrobial mechanisms of phenolic compounds.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol outlines the standardized broth microdilution method for determining the MIC of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Test phenolic compound

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Sterile pipette tips and reservoirs

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent. Perform two-fold serial dilutions of the compound in MHB directly in the 96-well plate. Typically, 100 µL of MHB is added to wells 2-12, and 200 µL of the highest concentration of the compound in MHB is added to well 1. Then, 100 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The last 100 µL from well 10 is discarded. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria).

-

Inoculum Preparation: Grow the bacterial strain overnight in MHB. Dilute the culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Inoculation: Inoculate each well (except the sterility control) with 100 µL of the standardized bacterial inoculum.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.

Bacterial Membrane Permeability Assay using Fluorescent Dyes

This protocol describes the use of fluorescent dyes to assess damage to the bacterial cell membrane. The N-phenyl-1-naphthylamine (NPN) uptake assay is detailed here.

Principle: NPN is a hydrophobic fluorescent probe that fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes. Damage to the outer membrane of Gram-negative bacteria allows NPN to partition into the phospholipid bilayer, resulting in a significant increase in fluorescence.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

HEPES buffer (5 mM, pH 7.2)

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone)

-

Test phenolic compound

-

Fluorometer or fluorescence microplate reader

Procedure:

-

Cell Preparation: Harvest bacterial cells from a mid-log phase culture by centrifugation. Wash the cells twice with HEPES buffer and resuspend in the same buffer to an optical density at 600 nm (OD600) of 0.5.

-

Assay Setup: In a 96-well black microplate, add the bacterial suspension to each well.

-

NPN Addition: Add NPN to each well to a final concentration of 10 µM and mix gently.

-

Baseline Reading: Measure the baseline fluorescence (Excitation: 350 nm, Emission: 420 nm).

-

Compound Addition: Add varying concentrations of the test phenolic compound to the wells.

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 10 minutes).

-

Data Analysis: The increase in fluorescence intensity over time is indicative of membrane permeabilization.

Cellular Leakage Assay (Nucleic Acids and Proteins)

This protocol measures the leakage of intracellular macromolecules (DNA, RNA, and proteins) as an indicator of severe membrane damage.

Principle: Damage to the cytoplasmic membrane results in the release of intracellular components into the surrounding medium. The amount of leaked nucleic acids and proteins can be quantified spectrophotometrically or using specific dyes.

Materials:

-

Bacterial culture in mid-logarithmic growth phase

-

Phosphate-buffered saline (PBS), pH 7.4

-

Test phenolic compound

-

Spectrophotometer

-

Bradford reagent for protein quantification

-

Bovine serum albumin (BSA) for standard curve

Procedure:

-

Cell Preparation: Harvest and wash bacterial cells as described in the membrane permeability assay, resuspending the final pellet in PBS.

-

Treatment: Treat the bacterial suspension with various concentrations of the phenolic compound for a specific duration (e.g., 2 hours) at 37°C. An untreated sample serves as a negative control.

-

Centrifugation: Pellet the cells by centrifugation at high speed (e.g., 10,000 x g) for 10 minutes.

-

Supernatant Collection: Carefully collect the supernatant, which contains the leaked intracellular components.

-

Nucleic Acid Quantification: Measure the absorbance of the supernatant at 260 nm using a spectrophotometer. An increase in A260 indicates leakage of nucleic acids.[13]

-

Protein Quantification:

-

Prepare a standard curve using known concentrations of BSA.

-

Add Bradford reagent to the supernatant samples and the BSA standards.[16]

-

After a short incubation, measure the absorbance at 595 nm.[16]

-

Determine the protein concentration in the supernatant by comparing the absorbance to the BSA standard curve.

-

Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory effect of phenolic compounds on a specific bacterial enzyme.

Materials:

-

Purified target bacterial enzyme

-

Substrate for the enzyme

-

Buffer solution providing optimal pH for the enzyme

-

Test phenolic compound (inhibitor)

-

Spectrophotometer or other appropriate detection instrument

Procedure:

-

Reagent Preparation: Prepare solutions of the enzyme, substrate, and a range of concentrations of the phenolic inhibitor in the appropriate buffer.

-

Pre-incubation: In a reaction vessel (e.g., a cuvette or microplate well), mix the enzyme solution with each concentration of the inhibitor. Allow for a pre-incubation period (e.g., 5-10 minutes) to permit the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to the enzyme-inhibitor mixture.

-

Reaction Monitoring: Immediately monitor the progress of the reaction by measuring a change in a detectable signal over time (e.g., an increase or decrease in absorbance at a specific wavelength).

-

Data Analysis: Determine the initial reaction rates for each inhibitor concentration. Calculate the percentage of inhibition relative to a control reaction with no inhibitor. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) can then be determined by plotting the percentage of inhibition against the inhibitor concentration.

Conclusion

Phenol and its halogenated derivatives remain a formidable class of antimicrobial agents. Their multifaceted mechanism of action, encompassing membrane disruption, protein denaturation, and enzyme inhibition, makes the development of microbial resistance a significant challenge. The enhanced efficacy of halogenated phenols and the synergistic potential of phenolic mixtures offer promising avenues for the development of new and effective antimicrobial formulations. The experimental protocols and mechanistic insights provided in this guide serve as a valuable resource for researchers and drug development professionals working to combat the growing threat of antimicrobial resistance.

References

- 1. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 2. Binding of phenol and differently halogenated phenols to dissolved humic matter as measured by NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US5635462A - Antimicrobial cleansing compositions - Google Patents [patents.google.com]

- 4. europeanreview.org [europeanreview.org]

- 5. Staphylococcus aureus RNAIII and the endoribonuclease III coordinately regulate spa gene expression - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Plant Phenolics and Phenolic-Enriched Extracts as Antimicrobial Agents against Food-Contaminating Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Synergistic effect of the combination triclosan with 2-phenylphenol against Pseudomonas aeruginosa and fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. smj.org.sa [smj.org.sa]

- 12. Synergistic interactions between phenolic compounds identified in grape pomace extract with antibiotics of different classes against Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synergistic interactions between phenolic compounds identified in grape pomace extract with antibiotics of different classes against Staphylococcus aureus and Escherichia coli | PLOS One [journals.plos.org]

- 14. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 15. Frontiers | Therapeutic Targeting of the Staphylococcus aureus Accessory Gene Regulator (agr) System [frontiersin.org]

- 16. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

An In-Depth Technical Guide to the Early Bactericidal and Bacteriostatic Studies of TCP Antiseptic Components

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCP, a brand of antiseptic with a long history, has been a staple in household medicine cabinets for generations. Its formulation has evolved since its introduction in 1918, with the core antimicrobial efficacy attributed to phenolic compounds. This technical guide delves into the early bactericidal and bacteriostatic studies of the key components of TCP antiseptic, focusing on the period when its formulation shifted to a mixture of phenol (B47542) and halogenated phenols in the 1950s. The document provides a detailed overview of the experimental protocols used in the early to mid-20th century to evaluate such antiseptics and presents available quantitative data to offer a comparative perspective on their antimicrobial potency.

Core Active Components of Early TCP Antiseptic

The original active ingredient in TCP was trichlorophenylmethyliodosalicyl.[1][2] However, in the 1950s, this was replaced by a combination of phenol and halogenated phenols.[1][2] The precise composition of the halogenated phenols in early formulations is not extensively documented in readily available literature, but historical packaging suggests a combination of chlorinated and iodinated phenols.[2]

Early Experimental Methodologies for Evaluating Antimicrobial Activity

The early 20th century saw the development of standardized methods to quantify the efficacy of disinfectants, primarily by comparing their activity to that of phenol. The two most prominent tests of this era were the Rideal-Walker test and the Chick-Martin test.

The Rideal-Walker Test

Developed in 1903, the Rideal-Walker test was a method for determining the phenol coefficient of a disinfectant, which is a measure of its bactericidal activity in relation to phenol.[3][4]

Experimental Protocol:

-

Test Organism: A standardized culture of Salmonella typhi was typically used.[3][5]

-

Disinfectant and Phenol Dilutions: A series of dilutions of both the test disinfectant and phenol were prepared in sterile water.[3]

-

Inoculation: A standard volume of the bacterial culture was added to each dilution of the disinfectant and phenol.

-

Sampling and Subculturing: At specific time intervals (typically 2.5, 5, 7.5, and 10 minutes), a loopful of the mixture was transferred to a tube of sterile nutrient broth.[5]

-

Incubation and Observation: The broth tubes were incubated, and the presence or absence of bacterial growth (turbidity) was recorded.

-

Calculation of Phenol Coefficient: The phenol coefficient was calculated by dividing the dilution of the test disinfectant that killed the bacteria in 7.5 minutes (but not in 5 minutes) by the dilution of phenol that produced the same result.[3]

The Chick-Martin Test

Introduced in 1908, the Chick-Martin test was a modification of the Rideal-Walker test designed to simulate more realistic conditions by including organic matter, which can inactivate some disinfectants.[4]

Experimental Protocol:

-

Test Organisms: Salmonella typhi and often Staphylococcus aureus were used as test organisms.[5]

-

Organic Matter: The test was conducted in the presence of a standardized suspension of organic matter, typically 3% dried human feces or a yeast suspension.[4][5]

-

Contact Time: A fixed contact time, usually 30 minutes, was employed.[5]

-

Procedure: Similar to the Rideal-Walker test, dilutions of the disinfectant and phenol were mixed with the bacterial suspension containing organic matter. After the 30-minute contact time, a sample was transferred to a growth medium.

-

Calculation of Phenol Coefficient: The Chick-Martin phenol coefficient was calculated by dividing the mean concentration of phenol that showed no bacterial growth by the mean concentration of the test disinfectant that also showed no growth.

Quantitative Bactericidal and Bacteriostatic Data

Table 1: Summary of Early Quantitative Antimicrobial Data for Phenolic Compounds

| Compound | Test Method | Test Organism | Reported Efficacy | Source |

| Phenol | Rideal-Walker | Salmonella typhi | Standard (Phenol Coefficient = 1.0) | [3][4][5] |

| Phenol | Chick-Martin | Salmonella typhi, Staphylococcus aureus | Standard (Phenol Coefficient = 1.0) | [4][5] |

| Halogenated Phenols | General | Various Bacteria | Generally higher phenol coefficients than phenol | [6] |

Note: Specific historical quantitative data for individual halogenated phenols used in early TCP is scarce in the available literature.

Mechanism of Antimicrobial Action

The antimicrobial action of phenols and their halogenated derivatives is primarily attributed to their ability to disrupt the bacterial cell structure and function.

Key Mechanisms:

-

Protein Denaturation: Phenolic compounds cause the denaturation and coagulation of proteins within the bacterial cell, leading to the inactivation of essential enzymes and structural components.

-

Cell Membrane Damage: Phenols disrupt the cell membrane, increasing its permeability and causing the leakage of intracellular constituents, which ultimately leads to cell death.[7] The antimicrobial activity of essential oils, which include phenolic compounds, is often attributed to a cascade of reactions that degrade the cytoplasmic membrane, damage membrane proteins, and reduce ATP synthesis.[7]

Visualizations

Experimental Workflow: Rideal-Walker Test

Caption: Workflow of the Rideal-Walker test for determining phenol coefficients.

Logical Relationship: Antimicrobial Mechanism of Phenolic Compounds

References

- 1. TCP (antiseptic) - Wikipedia [en.wikipedia.org]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. alliedguru.com [alliedguru.com]

- 4. Phenol coefficient - Wikipedia [en.wikipedia.org]

- 5. thepharmapedia.com [thepharmapedia.com]

- 6. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Degradation Pathways and Environmental Impact of TCP Antiseptic: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways and environmental impact of the active components found in TCP antiseptic, with a primary focus on 2,4,6-trichlorophenol (B30397) (TCP) and other halogenated phenols. The information presented herein is intended to support research, risk assessment, and the development of safer alternatives.

Introduction

TCP (trichlorophenylmethyliodosalicyl) antiseptic has been a widely used disinfectant for decades. Its active ingredients primarily consist of a mixture of halogenated phenols, with 2,4,6-trichlorophenol being a significant component.[1] While effective as an antiseptic, the release of these compounds into the environment is of considerable concern due to their potential toxicity, persistence, and bioaccumulation. Understanding the degradation pathways and environmental fate of these halogenated phenols is crucial for evaluating their overall environmental impact.

Degradation Pathways of 2,4,6-Trichlorophenol

2,4,6-Trichlorophenol can be degraded through both biotic and abiotic processes. The efficiency of these degradation pathways is influenced by various environmental factors such as microbial populations, pH, temperature, and the presence of other organic matter.

Biotic Degradation

Microbial degradation is a key process in the natural attenuation of 2,4,6-TCP. Both aerobic and anaerobic microorganisms have been shown to break down this compound.

Under aerobic conditions, the microbial degradation of 2,4,6-TCP is often initiated by monooxygenase or dioxygenase enzymes. A common pathway involves the hydroxylation of the aromatic ring, followed by ring cleavage.

A well-studied aerobic degradation pathway in bacteria, such as Cupriavidus necator JMP134, involves the conversion of 2,4,6-TCP to 2,6-dichlorohydroquinone, which is then further degraded.[2][3] Fungi, like the white-rot fungus Phanerochaete chrysosporium, utilize extracellular enzymes such as lignin (B12514952) peroxidases (LiP) and manganese peroxidases (MnP) to initiate the oxidation of 2,4,6-TCP to 2,6-dichloro-1,4-benzoquinone.[4][5]

dot

Caption: Aerobic degradation pathway of 2,4,6-Trichlorophenol.

Under anaerobic conditions, reductive dechlorination is the primary initial step in the degradation of 2,4,6-TCP. This process involves the removal of chlorine atoms from the aromatic ring, leading to the formation of less chlorinated phenols, which are generally less toxic and more amenable to further degradation.[6] For instance, 2,4,6-TCP can be sequentially dechlorinated to 2,4-dichlorophenol (B122985), then to 4-chlorophenol (B41353), and finally to phenol (B47542), which can be mineralized to methane (B114726) and carbon dioxide by a consortium of anaerobic microorganisms.[7]

dot

Caption: Anaerobic degradation pathway of 2,4,6-Trichlorophenol.

Abiotic Degradation

Abiotic processes, including photodegradation and advanced oxidation processes (AOPs), can also contribute significantly to the degradation of 2,4,6-TCP.

2,4,6-Trichlorophenol can undergo direct photolysis when exposed to sunlight, although the rate is generally slow. The process can be enhanced by the presence of photosensitizers in the aquatic environment. Photodegradation typically involves the cleavage of carbon-chlorine bonds and the hydroxylation of the aromatic ring.

AOPs are highly effective in degrading recalcitrant organic pollutants like 2,4,6-TCP. These processes generate highly reactive hydroxyl radicals (•OH) that can non-selectively attack and mineralize the organic molecule. Common AOPs for TCP degradation include:

-

UV/H₂O₂: The photolysis of hydrogen peroxide by UV light generates hydroxyl radicals.

-

Fenton and Photo-Fenton: The reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (Fenton's reagent) produces hydroxyl radicals. The efficiency of this process can be enhanced by UV light (photo-Fenton).

-

Photocatalysis: Semiconductor photocatalysts, such as titanium dioxide (TiO₂), generate electron-hole pairs upon UV or visible light irradiation, which in turn produce reactive oxygen species that degrade the pollutant.

Degradation of Other Halogenated Phenols

TCP antiseptic contains a mixture of halogenated phenols. The degradation of other components, such as dichlorophenols (DCPs), follows similar principles to that of 2,4,6-TCP. For example, 2,4-dichlorophenol can be degraded aerobically via hydroxylation to form 3,5-dichlorocatechol, followed by ring cleavage.[8] Anaerobically, it undergoes reductive dechlorination to 4-chlorophenol and then to phenol.[7]

Environmental Impact

The environmental impact of TCP antiseptic is primarily associated with the toxicity and persistence of its halogenated phenol components.

Environmental Fate and Persistence

Halogenated phenols can persist in the environment, with their persistence generally increasing with the degree of chlorination. The half-life of 2,4,6-TCP in soil can range from 5 to 20 days under favorable biodegradation conditions.[9] In surface water, its half-life can be longer, with estimates of 20 days in a river and 150 days in a lake model.[9] These compounds can adsorb to soil and sediment particles, which can act as long-term reservoirs of contamination.

| Parameter | Value | Conditions | Reference |

| Half-life in Soil (Biodegradation) | 5 - 20 days | Favorable conditions | [9] |

| Half-life in River Water (Volatilization) | 20 days | Model estimate | [9] |

| Half-life in Lake Water (Volatilization) | 150 days | Model estimate | [9] |

| Half-life in Air (Photochemical reaction) | 26 days | Reaction with hydroxyl radicals | [9] |

Table 1: Environmental Half-life of 2,4,6-Trichlorophenol

Ecotoxicity

Halogenated phenols are toxic to a wide range of aquatic and terrestrial organisms. Their toxicity generally increases with the number of chlorine atoms on the phenol ring.

| Organism | Endpoint | Value (mg/L) | Reference |

| Zebrafish (Danio rerio) | 120h LC50 | 1.11 | [10] |

| Zebrafish (Danio rerio) | 120h EC50 | 0.74 | [10] |

| Fathead Minnow (Pimephales promelas) | 96h LC50 | 2.02 | [11] |

| Daphnia magna | 48h EC50 | 0.33 | [12] |

| Green algae (Pseudokirchneriella subcapitata) | 96h EC50 | 3.5 | [12] |

Table 2: Acute Ecotoxicity of 2,4,6-Trichlorophenol to Aquatic Organisms

| Organism | Endpoint | Value (mg/L) | Reference |

| Zebrafish (Danio rerio) | 120h LC50 | 2.45 | [10] |

| Zebrafish (Danio rerio) | 120h EC50 | 1.53 | [10] |

| Fathead Minnow (Pimephales promelas) | 31-day NOEC (survival) | 0.62 | [13] |

| Daphnia magna | 48h EC50 | 2.1 | [14] |

| Green algae (Selenastrum capricornutum) | 96h EC50 | 102-112 | [8] |

Table 3: Acute Ecotoxicity of 2,4-Dichlorophenol to Aquatic Organisms

Bioaccumulation

The potential for bioaccumulation of halogenated phenols in organisms is a significant concern. The octanol-water partition coefficient (log Kow) is an indicator of a substance's potential to bioaccumulate. For 2,4,6-trichlorophenol, the log Kow is 3.69, suggesting a high potential for bioconcentration in aquatic organisms.[9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of the degradation and environmental impact of halogenated phenols. These protocols are based on standardized methods, such as those from the Organisation for Economic Co-operation and Development (OECD).

Microbial Degradation Assay in Liquid Culture

This protocol outlines a method to assess the biodegradation of a halogenated phenol by a specific microbial strain or consortium in a liquid medium.

dot

Caption: Experimental workflow for microbial degradation assay.

Materials:

-

Mineral salts medium (e.g., M9 medium)

-

Microbial inoculum (pure culture or consortium)

-

Halogenated phenol stock solution

-

Sterile flasks

-

Incubator shaker

-

Analytical equipment (HPLC, GC-MS)

Procedure:

-

Medium Preparation: Prepare and sterilize the mineral salts medium.

-

Inoculum Preparation: Grow the microbial culture to a desired cell density (e.g., OD600 of 1.0).

-

Test Setup: In sterile flasks, add the mineral salts medium and the halogenated phenol to the desired final concentration. Inoculate the test flasks with the microbial culture. Prepare control flasks (e.g., without inoculum, without the test compound).

-

Incubation: Incubate the flasks on a shaker at a controlled temperature and shaking speed.

-

Sampling: At regular time intervals, withdraw an aliquot from each flask for analysis.

-

Analysis:

-

Measure the concentration of the parent halogenated phenol using a suitable analytical method like High-Performance Liquid Chromatography (HPLC).

-

Identify and quantify degradation intermediates using Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate sample preparation (e.g., extraction and derivatization).

-

-

Data Analysis: Plot the concentration of the halogenated phenol over time to determine the degradation rate.

Acute Immobilization Test with Daphnia magna (OECD 202)

This protocol describes a standardized method to determine the acute toxicity of a chemical to Daphnia magna.[3][15]

Materials:

-

Daphnia magna neonates (<24 hours old)

-

Reconstituted freshwater (or other suitable culture water)

-

Test chemical

-

Glass test vessels

-

Incubator with controlled temperature and photoperiod

Procedure:

-

Test Solutions: Prepare a series of at least five concentrations of the test chemical in the culture water. A control group with only culture water should also be prepared.

-

Test Setup: Add the test solutions to the glass test vessels. Introduce a specific number of Daphnia neonates (e.g., 5-10) into each vessel.[16] Use at least two replicates per concentration and control.

-

Incubation: Incubate the test vessels at 20 ± 1 °C with a 16-hour light/8-hour dark photoperiod for 48 hours.[2]

-

Observation: After 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.[16]

-

Data Analysis: Calculate the EC50 (the concentration that causes immobilization in 50% of the daphnids) at 48 hours using appropriate statistical methods. The test is considered valid if the immobilization in the control group is less than 10%.[16]

High-Performance Liquid Chromatography (HPLC) Analysis of Chlorophenols

This protocol provides a general procedure for the quantitative analysis of chlorophenols in aqueous samples.

Instrumentation and Conditions:

-

HPLC System: With a UV or photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and acidified water (e.g., with formic or phosphoric acid) is commonly used.[17][18]

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Detection Wavelength: 280 nm or a specific wavelength for the target chlorophenol.[17]

Procedure:

-

Sample Preparation: Filter the aqueous sample through a 0.22 or 0.45 µm syringe filter to remove particulate matter.[19]

-

Standard Preparation: Prepare a series of standard solutions of the target chlorophenol(s) in the mobile phase or a suitable solvent to create a calibration curve.

-

Analysis: Inject the standards and samples into the HPLC system.

-

Quantification: Identify the chlorophenol peaks based on their retention times compared to the standards. Quantify the concentration using the peak area and the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Degradation Intermediates

This protocol outlines a general method for the identification of chlorophenol degradation intermediates.

Instrumentation and Conditions:

-

GC-MS System: With an electron ionization (EI) source.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is used to separate the compounds (e.g., starting at 40°C, ramping to 250°C).[20]

-

Injector Temperature: Typically 250-280°C.

-

MS Scan Range: m/z 40-500.

Procedure:

-

Sample Extraction: Extract the degradation intermediates from the aqueous sample using a suitable organic solvent (e.g., dichloromethane, ethyl acetate) at an appropriate pH.

-

Derivatization (Optional but often necessary): To improve the volatility and chromatographic properties of the polar intermediates, they can be derivatized (e.g., by acetylation or silylation).[21]

-

Analysis: Inject the extracted and derivatized sample into the GC-MS system.

-

Identification: Identify the degradation intermediates by comparing their mass spectra with a library of known spectra (e.g., NIST library) and by interpreting the fragmentation patterns.

Conclusion

The active ingredients in TCP antiseptic, particularly 2,4,6-trichlorophenol and other halogenated phenols, pose a potential risk to the environment due to their toxicity and persistence. While natural degradation processes, both microbial and abiotic, can break down these compounds, the rates can be slow under certain environmental conditions. Advanced oxidation processes offer a promising technology for the rapid and complete mineralization of these pollutants. A thorough understanding of the degradation pathways and ecotoxicological effects of these compounds is essential for conducting accurate environmental risk assessments and for guiding the development of more environmentally benign antiseptic formulations. Further research should focus on the degradation of complex mixtures of halogenated phenols as they occur in commercial products and in the environment.

References

- 1. researchgate.net [researchgate.net]

- 2. Federal Register :: Request Access [unblock.federalregister.gov]

- 3. oecd.org [oecd.org]

- 4. Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated from Marine Invertebrates [mdpi.com]

- 5. Degradation of 2,4,6-Trichlorophenol by Phanerochaete chrysosporium: Involvement of Reductive Dechlorination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Sequential anaerobic degradation of 2,4-dichlorophenol in freshwater sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. oecd.org [oecd.org]

- 10. researchgate.net [researchgate.net]

- 11. epa.gov [epa.gov]

- 12. OECD guidelines for chemicals safety testing [chemycal.com]

- 13. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 14. rivm.nl [rivm.nl]

- 15. oecd.org [oecd.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. jcsp.org.pk [jcsp.org.pk]

- 18. researchgate.net [researchgate.net]

- 19. s4science.at [s4science.at]

- 20. mdpi.com [mdpi.com]

- 21. s4science.at [s4science.at]

An In-depth Technical Guide to the Molecular Interaction of TCP Antiseptic Components with Microbial Envelopes

For Researchers, Scientists, and Drug Development Professionals

Introduction

TCP, a well-established antiseptic, has been utilized for decades for its broad-spectrum antimicrobial properties. Its efficacy stems from the action of its primary active components: phenol (B47542) and halogenated phenols.[1][2] This technical guide provides a detailed examination of the molecular interactions between these components and the microbial envelope, the primary target of their antimicrobial activity. Understanding these interactions at a molecular level is crucial for the development of new antimicrobial agents and for optimizing existing antiseptic formulations.

The microbial envelope, a complex multi-layered structure, is essential for bacterial survival, maintaining cellular integrity, and mediating interactions with the environment. Its composition differs significantly between Gram-positive and Gram-negative bacteria, providing distinct targets for antimicrobial agents. This guide will dissect the mechanisms by which TCP's phenolic compounds compromise these critical structures, leading to microbial cell death.

Active Components of TCP Antiseptic

The antimicrobial efficacy of modern TCP formulations is attributed to a synergistic combination of phenolic compounds.

-

Phenol (Carbolic Acid): One of the oldest known antiseptics, phenol serves as a benchmark for evaluating the activity of other bactericidal agents. At lower concentrations (0.1%–1%), it acts as a bacteriostat by inhibiting essential enzyme processes, while at higher concentrations (1%–2%), it is bactericidal and fungicidal.[3]

-

Halogenated Phenols: These are derivatives of phenol where one or more hydrogen atoms on the aromatic ring have been replaced by halogens (e.g., chlorine). A key example representative of this class is Chloroxylenol (para-chloro-meta-xylenol or PCMX) , a common ingredient in many antiseptic and disinfectant products.[4][5] Halogenation and the addition of alkyl groups generally increase the antimicrobial potency of phenols.[3]

The Microbial Envelope: The Primary Target

The microbial envelope is the first point of contact for antiseptic agents. Its intricate and varied architecture across different microbial species dictates the mechanism and effectiveness of the antimicrobial agent.

-

Gram-Positive Bacterial Envelope: Characterized by a thick, porous cell wall composed primarily of peptidoglycan, which is interspersed with teichoic and lipoteichoic acids. This layer provides structural support but is generally permeable to small molecules. Beneath the cell wall lies the cytoplasmic membrane, a phospholipid bilayer that acts as a vital barrier, controlling the passage of substances and housing essential metabolic proteins.

-

Gram-Negative Bacterial Envelope: This envelope is more complex, featuring an outer membrane that serves as a highly selective barrier. The outer leaflet of this membrane is composed of lipopolysaccharide (LPS), which contributes to the cell's negative surface charge and protects it from many antimicrobial agents. Below the outer membrane is a thin layer of peptidoglycan located within the periplasmic space, followed by the inner cytoplasmic membrane.

Molecular Mechanisms of Interaction

The lipophilic nature of phenolic compounds is key to their antimicrobial action, allowing them to partition into and disrupt the lipid-rich structures of the microbial envelope.[6] The primary mechanism involves the disruption of the cytoplasmic membrane, leading to a cascade of events culminating in cell death.

Disruption of the Cytoplasmic Membrane

Both phenol and halogenated phenols target the cytoplasmic membrane, but their specific interactions lead to a comprehensive failure of membrane function.

-

Membrane Destabilization and Increased Permeability: Phenolic compounds insert themselves into the phospholipid bilayer of the cytoplasmic membrane. This disrupts the packing of the lipid acyl chains, increasing membrane fluidity and permeability.[1][7] This disruption leads to the leakage of essential intracellular components, such as potassium ions (K+), ATP, proteins, and nucleic acids.[6]

-

Dissipation of Proton Motive Force: The cytoplasmic membrane maintains a critical electrochemical gradient (proton motive force) that is essential for ATP synthesis, solute transport, and motility. By increasing the permeability of the membrane to ions like H+, phenolic compounds dissipate this gradient, effectively shutting down cellular energy production.[1]

-

Protein Denaturation and Enzyme Inhibition: The hydroxyl (-OH) group of phenols can form hydrogen bonds with and denature membrane-associated proteins, such as transport proteins and enzymes involved in respiration.[8][9] At higher concentrations, this denaturing effect extends to cytoplasmic proteins and nucleic acids, causing them to coagulate and leading to rapid cell death.[5][9]

Chloroxylenol, as a halogenated phenol, is particularly effective against Gram-positive bacteria. Its mechanism involves disrupting the cell wall and inhibiting enzyme function.[4] The hydroxyl group is believed to bind to proteins on the cell membrane, disrupting its integrity and causing cellular contents to leak out.[5][8]

Interaction with the Cell Wall

While the primary target is the cytoplasmic membrane, phenolic compounds also interact with the cell wall.

-

In Gram-positive bacteria , phenols can interact with the peptidoglycan and associated polysaccharides, though this is generally not the primary lethal mechanism.[10]

-

In Gram-negative bacteria , phenolic compounds must first traverse the outer membrane. Their lipophilic character facilitates this passage. They can disrupt the LPS layer, contributing to increased permeability of the outer membrane and allowing the compounds to reach the inner membrane.[6]

Quantitative Analysis of Interactions

The antimicrobial efficacy of TCP's components can be quantified using standard microbiological assays. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.

| Compound | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Reference |

| Phenolic Acids (General) | Staphylococcus aureus | 667 - 1000 | Not Reported | [6] |

| Caffeic Acid | Gram-positive & Gram-negative spp. | 20 - <80 | Not Reported | [11] |

| p-Coumaric Acid | Gram-positive & Gram-negative spp. | 20 - <80 | Not Reported | [11] |

| Halogenated Phenols (e.g., PBP*) | Staphylococcus aureus | 0.5 | Not Reported | [12] |

| Persimmon Tannins (Polyphenol) | MRSA | 1000 | Not Reported | [2] |

PBP: Pentabromophenol, a potent halogenated phenol used here as an example of the class's high efficacy.

Key Experimental Protocols

Investigating the molecular interactions of antiseptics with microbial envelopes involves a variety of specialized techniques.

Broth Microdilution for MIC/MBC Determination

This is a standard method to quantify the antimicrobial activity of a compound.

Protocol:

-

Preparation: Prepare a two-fold serial dilution of the test compound (e.g., phenol, chloroxylenol) in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Add a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) to each well, achieving a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound in which no visible turbidity (bacterial growth) is observed.

-

MBC Determination: To determine the MBC, subculture a small aliquot (e.g., 10 µL) from the wells showing no growth onto an agar (B569324) plate. Incubate the agar plate at 37°C for 24 hours. The MBC is the lowest concentration that results in no colony formation.

Membrane Permeability - NPN Uptake Assay

This assay measures the permeabilization of the Gram-negative outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN). NPN fluoresces weakly in aqueous environments but strongly in the hydrophobic interior of cell membranes.

Protocol:

-

Cell Preparation: Grow a culture of Gram-negative bacteria (e.g., E. coli) to the mid-log phase. Harvest the cells by centrifugation, wash, and resuspend them in a buffer (e.g., 5 mM HEPES, pH 7.2).

-

Assay Setup: In a 96-well black microtiter plate, add the bacterial suspension. Add NPN to a final concentration of 10 µM.

-

Fluorescence Measurement: Measure the baseline fluorescence using a microplate reader (Excitation: ~350 nm, Emission: ~420 nm).

-

Treatment: Add the antiseptic compound at various concentrations to the wells.

-

Data Acquisition: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates that the antiseptic has disrupted the outer membrane, allowing NPN to enter and bind to the cytoplasmic membrane.[13]

Membrane Depolarization - DiSC₃(5) Assay

This assay assesses the disruption of the cytoplasmic membrane potential using the voltage-sensitive dye DiSC₃(5). This dye accumulates in polarized (healthy) membranes, which quenches its fluorescence. Depolarization of the membrane releases the dye into the cytoplasm, causing a significant increase in fluorescence.

Protocol:

-

Cell Preparation: Grow a bacterial culture to the mid-log phase. Harvest, wash, and resuspend the cells in a suitable buffer to an optimized optical density (e.g., OD₆₀₀ of 0.05-0.2).

-

Dye Loading: Add DiSC₃(5) to the cell suspension (final concentration ~0.5-2 µM) and incubate in the dark with shaking for 30-60 minutes to allow for dye uptake and fluorescence quenching.

-

Assay Setup: Aliquot the dye-loaded cell suspension into a 96-well plate.

-

Fluorescence Measurement: Measure the baseline fluorescence in a microplate reader (Excitation: ~622 nm, Emission: ~670 nm).

-

Treatment: Add the antiseptic compound. A known depolarizing agent like valinomycin (B1682140) or CCCP can be used as a positive control.

-

Data Acquisition: Record the increase in fluorescence intensity over time. A rapid increase indicates dissipation of the membrane potential.[14][15]

Visualizations of Molecular Interactions and Workflows

Diagram 1: Antimicrobial Mechanism of Phenolic Compounds

Caption: Antimicrobial cascade of phenolic compounds against bacteria.

Diagram 2: Experimental Workflow for Antimicrobial Efficacy

Caption: Workflow for determining MIC, MBC, and subsequent mechanistic studies.

Diagram 3: Logical Relationships in TCP's Antimicrobial Action

Caption: Relationship between TCP components, microbial targets, and mechanisms.

References

- 1. Frontiers | Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. rroij.com [rroij.com]

- 4. Chloroxylenol - Wikipedia [en.wikipedia.org]

- 5. Chloroxylenol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. Future Antimicrobials: Natural and Functionalized Phenolics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. 4-Chloro-3,5-dimethylphenol | C8H9ClO | CID 2723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. europeanreview.org [europeanreview.org]

- 10. Interaction of phenol with the polysaccharide of bacteria cell wall - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Contemporaneous Measurement of Outer and Inner Membrane Permeability in Gram-negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. frontiersin.org [frontiersin.org]

A Toxicological Deep Dive: Comparing Historical and Modern TCP Antiseptic Formulations

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive toxicological profile of historical and modern formulations of the well-known antiseptic, TCP. By examining the individual components of these formulations, this paper aims to offer a clear, data-driven comparison of their relative toxicities. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and safety assessment.

Introduction: The Evolution of a Household Antiseptic

Since its introduction in 1918, TCP has been a staple in household medicine cabinets. Its formulation, however, has undergone significant changes over the past century. The original formulation's active ingredient was named trichlorophenylmethyliodosalicyl, a term whose precise chemical identity is a subject of historical debate.[1][2][3] By the mid-20th century, the formulation was described as a solution of halogenated phenolic bodies, containing chlorine, iodine, bromine, phenol (B47542), and salicylic (B10762653) acid.[1][3][4]

The modern liquid formulation of TCP has been standardized with the active ingredients being halogenated phenols (0.68% w/v) and phenol (0.175% w/v).[5][6][7][8][9][10] Inactive ingredients in the contemporary liquid product include glycerol (B35011), concentrated phosphoric acid, quinoline (B57606) yellow (E104), and water.[5][6][7][8][10] This guide will dissect the toxicological profiles of the key components of both the historical and modern formulations to provide a comparative safety assessment.

Comparative Toxicological Data of Key Ingredients

The following tables summarize the available quantitative toxicological data for the primary active and inactive ingredients of both historical and modern TCP formulations. Data has been compiled from various safety data sheets and toxicological databases. It is important to note that a complete toxicological profile for the original active ingredient, "trichlorophenylmethyliodosalicyl," is not available due to the ambiguity of its chemical structure.

Active Ingredients: A Shift in Phenolic Compounds

The antiseptic properties of both historical and modern TCP formulations are primarily attributed to phenolic compounds. The following tables compare the acute toxicity, as well as the dermal and ocular irritation potential, of the key phenolic and acidic components.

Table 1: Acute Toxicity of Active Ingredients

| Chemical Substance | Formulation | Oral LD50 (Rat) | Dermal LD50 (Rabbit) |

| Phenol | Historical & Modern | 317-650 mg/kg[5][11][12][13][14][15] | 630-1400 mg/kg[4][11][12][14] |

| Salicylic Acid | Historical | 891 mg/kg | >2000 mg/kg |

| Chloroxylenol | Modern (representative halogenated phenol) | >3830 mg/kg[2][16] | >2000 mg/kg[17] |

| 2,4-Dichlorophenol (B122985) | Historical (representative halogenated phenol) | 580-2830 mg/kg[1][10][18] | 780 mg/kg (Rat)[10] |

| 2,4,6-Trichlorophenol | Historical (representative halogenated phenol) | 820 mg/kg[6][19][20] | Not available |

Table 2: Dermal and Ocular Irritation of Active Ingredients

| Chemical Substance | Formulation | Dermal Irritation (Rabbit) | Ocular Irritation (Rabbit) |

| Phenol | Historical & Modern | Corrosive | Corrosive |

| Salicylic Acid | Historical | Irritant | Severe Irritant |

| Chloroxylenol | Modern (representative halogenated phenol) | Slight irritant[9][17] | Severe irritant[17][21] |

| 2,4-Dichlorophenol | Historical (representative halogenated phenol) | Corrosive[10] | Severe Irritant |

| 2,4,6-Trichlorophenol | Historical (representative halogenated phenol) | Irritant[19] | Severe Irritant[19] |

Inactive Ingredients: A Look at the Modern Formulation's Excipients

The inactive ingredients in the modern TCP formulation contribute to its stability, appearance, and consistency. Their toxicological profiles are summarized below.

Table 3: Acute Toxicity of Inactive Ingredients (Modern Formulation)

| Chemical Substance | Oral LD50 (Rat) |

| Glycerol | 12,600 - 27,200 mg/kg[22][23][24][25][26] |

| Phosphoric Acid | 1,530 - 2,000 mg/kg[3][7][8][27][28] |

| Quinoline Yellow | 2,000 - >5,000 mg/kg[29][30][31][32] |

Experimental Protocols: A Foundation in Standardized Testing

The toxicological data presented in this guide are primarily derived from studies conducted in accordance with internationally recognized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the reliability and comparability of the data.

Acute Oral Toxicity (OECD Guideline 423)

This method is used to determine the median lethal dose (LD50) of a substance when administered orally. A stepwise procedure is employed with a small number of animals per step. The substance is administered in a single dose by gavage to fasted animals. Observations of effects and mortality are made over a 14-day period.

Acute Dermal Toxicity (OECD Guideline 402)

This guideline outlines the procedure for assessing the acute toxic effects of a substance applied to the skin. The substance is applied to a shaved area of the skin of experimental animals (typically rabbits or rats) and held in contact with the skin with a porous gauze dressing for 24 hours. Animals are observed for signs of toxicity and mortality over 14 days to determine the dermal LD50.

Acute Dermal Irritation/Corrosion (OECD Guideline 404)

This test evaluates the potential of a substance to cause skin irritation or corrosion. A small amount of the test substance is applied to a patch of skin on a single animal. The degree of skin reaction (erythema and edema) is assessed at specific intervals after application. For corrosive substances, the test is terminated upon observation of severe skin damage.

Acute Eye Irritation/Corrosion (OECD Guideline 405)

This guideline is used to assess the potential of a substance to cause eye irritation or damage. The test substance is applied in a single dose to one eye of an experimental animal. The eyes are examined at specific intervals for signs of irritation, such as corneal opacity, iritis, and conjunctival redness and swelling.

Skin Sensitization (OECD Guideline 406)

This test, known as the Guinea Pig Maximization Test, is designed to determine if a substance can induce skin sensitization (allergic contact dermatitis). The test involves an induction phase, where the test substance is administered intradermally and topically to guinea pigs, followed by a challenge phase, where the substance is applied topically to a different site. The skin is then observed for allergic reactions.

Visualizing the Mechanisms: Signaling Pathways in Phenolic Toxicity

The toxicity of phenolic compounds, the primary active ingredients in both historical and modern TCP, is mediated through various cellular and molecular pathways. The following diagrams, rendered in Graphviz DOT language, illustrate some of the key signaling pathways involved in phenol-induced cellular damage.

Phenol-Induced Oxidative Stress and Apoptosis

Phenolic compounds can induce the production of reactive oxygen species (ROS), leading to oxidative stress, which in turn can trigger apoptosis (programmed cell death) through the activation of caspase cascades.

Inflammatory Response to Phenolic Compounds

Phenols can also trigger an inflammatory response by activating key signaling pathways such as the NF-κB pathway, leading to the production of pro-inflammatory cytokines.

Discussion and Conclusion

A comparative analysis of the toxicological data reveals a significant shift towards a less acutely toxic profile in the modern TCP formulation. The active ingredients in the historical formulation, particularly the representative halogenated phenols like 2,4-dichlorophenol and 2,4,6-trichlorophenol, exhibit lower LD50 values, indicating higher acute toxicity compared to chloroxylenol, a likely component of the modern "halogenated phenols" mixture.

Phenol, a component of both formulations, is a known corrosive and toxic substance. However, its concentration in the final product is a critical determinant of the overall toxicity of the formulation.

The inactive ingredients in the modern formulation, glycerol and quinoline yellow, have high LD50 values, suggesting low acute toxicity. Phosphoric acid, while corrosive at high concentrations, is used as a pH adjuster and its concentration in the final product is expected to be low.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. chemecosmetics.com [chemecosmetics.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. HEALTH EFFECTS - Toxicological Profile for Phenol - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Phenol Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 2,4,6-Trichlorophenol | C6H2Cl3OH | CID 6914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Phosphoric acid - IDLH | NIOSH | CDC [cdc.gov]

- 8. ictulsa.com [ictulsa.com]

- 9. cir-safety.org [cir-safety.org]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. hmdb.ca [hmdb.ca]

- 12. Phenol (PIM 412) [inchem.org]

- 13. gov.uk [gov.uk]

- 14. oehha.ca.gov [oehha.ca.gov]

- 15. Phenol - Wikipedia [en.wikipedia.org]

- 16. downloads.regulations.gov [downloads.regulations.gov]

- 17. downloads.regulations.gov [downloads.regulations.gov]

- 18. mdpi.com [mdpi.com]

- 19. cdhfinechemical.com [cdhfinechemical.com]

- 20. lgcstandards.com [lgcstandards.com]

- 21. View Attachment [cir-reports.cir-safety.org]

- 22. datasheets.scbt.com [datasheets.scbt.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 25. cir-safety.org [cir-safety.org]

- 26. web.mit.edu [web.mit.edu]

- 27. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 28. o-Phosphoric Acid SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]

- 29. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 30. carlroth.com [carlroth.com]

- 31. Quinoline Yellow | C18H11NO2 | CID 6731 - PubChem [pubchem.ncbi.nlm.nih.gov]